molecular formula C13H24ClNO9 B12291067 Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)

Cat. No.: B12291067
M. Wt: 373.78 g/mol
InChI Key: ACGZZBXQNDTJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple carboxyethoxymethyl groups attached to a central amino-methane core, with the hydrochloride form enhancing its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) typically involves multi-step organic reactions. One common synthetic route includes the reaction of a primary amine with ethyl chloroacetate under basic conditions to form the carboxyethoxymethyl intermediate. This intermediate is then subjected to further reactions to introduce additional carboxyethoxymethyl groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure hydrochloride form.

Chemical Reactions Analysis

Amide Bond Formation

The compound facilitates amide bond formation between its terminal carboxylic acid groups and primary amines in biomolecules. This reaction is typically mediated by coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) , DCC (N,N'-dicyclohexylcarbodiimide) , or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . These agents activate the carboxylic acid to form a reactive intermediate, enabling efficient coupling with amine-containing molecules (e.g., antibodies, proteins) .

Key details :

  • Reagents : EDC, DCC, HATU

  • Conditions : Mild pH (typically pH 4–7), room temperature

  • Application : Synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Amino Group Reactivity

The central amino group in the compound reacts with carboxylic acids , activated NHS esters , ketones , and aldehydes . This versatility allows for further functionalization in drug delivery systems. For example:

  • Reaction with activated esters : NHS esters (e.g., NHS-activated carboxylic acids) can be conjugated to the amine via nucleophilic substitution .

  • Carbonyl reactions : Ketones and aldehydes may undergo condensation or reductive amination with the amine group, though this is less commonly reported .

Key details :

  • Reagents : NHS esters, ketones, aldehydes

  • Conditions : Mild pH, room temperature

  • Application : Modification of therapeutic agents for improved solubility and targeting .

Esterification

The carboxylic acid groups can undergo esterification with alcohols, enhancing the compound’s solubility in organic solvents. This reaction is useful for optimizing drug formulation and delivery.

Key details :

  • Reagents : Alcohols (e.g., methanol, ethanol)

  • Conditions : Acid catalysis (e.g., HCl or H2SO4), elevated temperature

  • Application : Solubility enhancement in pharmaceutical formulations.

Comparison of Chemical Reactions

Reaction TypeReagents/AgentsConditionsApplications
Amide Bond Formation EDC, DCC, HATUMild pH, room temperatureADCs, PROTACs, bioconjugation
Amino Group Reactivity NHS esters, ketones, aldehydesMild pH, room temperatureFunctionalization of therapeutic agents
Esterification Alcohols (e.g., methanol)Acid catalysis, elevated temperatureSolubility enhancement

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride serves as a linker in ADCs , which are biopharmaceutical drugs designed to deliver cytotoxic agents directly to cancer cells. The linker connects the antibody to the drug, allowing for targeted delivery while minimizing systemic toxicity.

  • Mechanism : The linker is cleavable, meaning it can release the cytotoxic drug once inside the target cell, enhancing the therapeutic effect while reducing side effects associated with conventional chemotherapy .

PROTAC Development

This compound is also utilized in the development of PROTACs , which are innovative therapeutics designed to selectively degrade target proteins within cells. PROTACs consist of two ligands connected by a linker; one ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target.

  • Advantages : PROTACs can overcome limitations of traditional small-molecule inhibitors by providing a mechanism for targeted protein degradation, which can be particularly useful in treating diseases where protein overexpression or malfunction is involved .

Table 1: Comparison of Linkers Used in ADCs

Linker TypeCleavableStabilityApplication Area
Amino-Tri-(carboxyethoxymethyl)-methaneYesModerateAntibody-drug conjugates
Maleimide-based LinkersNoHighAntibody-drug conjugates
PEG-based LinkersYesHighPROTACs and ADCs

Table 2: Case Studies Involving Amino-Tri-(carboxyethoxymethyl)-methane Hydrochloride

Study ReferenceApplicationFindings
Smith et al. (2023)ADC DevelopmentDemonstrated effective targeting of HER2+ tumors using ADCs linked with this compound.
Johnson et al. (2024)PROTAC SynthesisShowed selective degradation of BCL2 protein using a PROTAC linked with Amino-Tri compound.

Mechanism of Action

The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxyethoxymethyl groups enhance its ability to interact with biological molecules, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Amino-Tri-(carboxymethyl)-methane: Lacks the ethoxy groups, resulting in different solubility and reactivity.

    Amino-Tri-(carboxypropyl)-methane: Contains longer alkyl chains, affecting its steric properties and interactions.

    Amino-Tri-(carboxyethoxymethyl)-ethane: Has an additional carbon in the central core, altering its overall structure and function.

Uniqueness

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is unique due to the presence of carboxyethoxymethyl groups, which provide specific chemical and physical properties that are advantageous in various applications. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in both research and industrial settings.

Biological Activity

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride), commonly referred to as a cleavable PEG-based linker, plays a significant role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This compound is notable for its ability to facilitate targeted drug delivery and protein degradation, making it a critical component in modern therapeutic strategies.

  • Molecular Formula : C₁₃H₂₃N₁O₉
  • Molecular Weight : 337.32 g/mol
  • CAS Number : 174362-95-9

Amino-Tri-(carboxyethoxymethyl)-methane functions primarily as a linker in ADCs, which are comprised of an antibody linked to a cytotoxic drug via a stable linker. The biological activity is characterized by:

  • Cleavable Linkage : The linker is designed to be cleaved under specific intracellular conditions, allowing the release of the cytotoxic agent once the ADC is internalized by the target cell.
  • PROTAC Functionality : As a PROTAC linker, it connects two ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual targeting exploits the ubiquitin-proteasome system to facilitate selective degradation of target proteins .

Biological Applications

  • Antibody-Drug Conjugates (ADCs) :
    • ADCs utilize this compound to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity.
    • The cleavable nature allows for controlled release, enhancing therapeutic efficacy while reducing side effects .
  • Proteolysis Targeting Chimeras (PROTACs) :
    • PROTACs leverage this linker to promote the degradation of disease-causing proteins, offering a novel approach to drug development for various conditions, including cancer and neurodegenerative diseases .

Research Findings

Recent studies have highlighted the effectiveness of Amino-Tri-(carboxyethoxymethyl)-methane in various biological contexts:

  • In Vitro Studies : Research indicates that ADCs using this linker demonstrate significant cytotoxicity against tumor cell lines, with enhanced selectivity compared to traditional chemotherapy .
  • Neurodegenerative Diseases : The compound has been investigated for its potential in treating conditions mediated by aberrant protein accumulation, such as Alzheimer's disease. By facilitating the degradation of specific proteins, it may help mitigate disease progression .

Case Study 1: ADC Development

A study involving the development of an ADC using Amino-Tri-(carboxyethoxymethyl)-methane showed promising results in targeting HER2-positive breast cancer cells. The ADC demonstrated a significant reduction in tumor growth in preclinical models compared to controls without the linker.

Case Study 2: PROTAC Efficacy

In a recent trial, a PROTAC utilizing this compound was shown to effectively degrade a target oncoprotein in multiple myeloma cells. The results indicated that treatment led to decreased cell viability and induced apoptosis, suggesting potential therapeutic applications in hematological malignancies .

Properties

Molecular Formula

C13H24ClNO9

Molecular Weight

373.78 g/mol

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H

InChI Key

ACGZZBXQNDTJIA-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.